molecular formula C21H24N3NaO9S4 B014658 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt CAS No. 1024168-37-3

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt

Cat. No.: B014658
CAS No.: 1024168-37-3
M. Wt: 613.7 g/mol
InChI Key: XBLNUDOTHYPOOO-UHFFFAOYSA-M
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Description

This compound is a bifunctional reagent featuring a disulfide bridge (-S-S-) connecting two ethyl-based moieties. One end contains a dansylsulfonamido group (a fluorescent dansyl derivative with a sulfonamide linkage), while the other incorporates an N-sulfosuccinimidylcarboxyethyl group, rendered water-soluble as a sodium salt. The dansyl group enables fluorescence detection (excitation/emission ~340/520 nm), making the compound useful for tracking biomolecular interactions. The N-sulfosuccinimidylcarboxy (sulfo-NHS) ester reacts efficiently with primary amines (e.g., lysine residues in proteins), facilitating covalent conjugation under physiological conditions. The disulfide bond allows cleavage under reducing environments (e.g., via dithiothreitol), enabling controlled release or reversible linkages. Applications include fluorescent labeling of proteins, nucleic acids, or nanoparticles, particularly in assays requiring both conjugation and signal detection .

Properties

IUPAC Name

sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O9S4.Na/c1-23(2)16-7-3-6-15-14(16)5-4-8-17(15)36(28,29)22-10-12-35-34-11-9-20(26)33-24-19(25)13-18(21(24)27)37(30,31)32;/h3-8,18,22H,9-13H2,1-2H3,(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLNUDOTHYPOOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N3NaO9S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404894
Record name AC1NE8WU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024168-37-3
Record name AC1NE8WU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Coupling of Thiol Precursors

Classical disulfide synthesis involves oxidizing two thiol (-SH) groups. For this compound, the intermediate 3-mercaptopropionic acid derivatives undergo oxidation. Common oxidants include iodine, hydrogen peroxide, or dimethyl sulfoxide (DMSO). However, these methods risk overoxidation to sulfonic acids and require strict stoichiometric control.

Example Protocol

  • Synthesize 2-(dansylsulfonamido)ethanethiol and 3-mercaptopropionic acid N-sulfosuccinimidyl ester .

  • Dissolve both thiols in degassed DMF under nitrogen.

  • Add 1.1 equivalents of iodine in methanol dropwise at 0°C.

  • Stir for 2 hours, then quench with sodium thiosulfate.

  • Purify via reverse-phase HPLC (Yield: ~60%).

Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Recent advances in transition-metal catalysis enable disulfide formation without pre-formed thiols. A nickel-catalyzed reductive coupling of alkyl bromides with tetrasulfides (R-S4-R) constructs unsymmetrical disulfides. For this compound:

  • Alkyl bromide precursor : Bromoethyl dansylsulfonamide.

  • Tetrasulfide : Bis(sulfosuccinimidyl) tetrasulfide.

Reaction Conditions

ParameterValue
CatalystNi(PPh₃)₂Cl₂ (5 mol%)
ReductantMn powder (1.5 equiv)
SolventAnhydrous DMF
Temperature40°C
Time24 hours
Yield72% (disulfide:trisulfide = 31:1)

This method minimizes side reactions and enhances selectivity for the disulfide over trisulfide byproducts.

The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) confers fluorescence and enhances water solubility. Its introduction occurs via sulfonamide bond formation:

Stepwise Sulfonation and Amidation

  • Sulfonation : React 5-(dimethylamino)naphthalene-1-amine with chlorosulfonic acid to form dansyl chloride.

  • Amidation : Treat dansyl chloride with ethylenediamine in dichloromethane (DCM) at pH 8–9.

Critical Parameters

  • Stoichiometry : 1:1.2 molar ratio of dansyl chloride to ethylenediamine.

  • Quenching : Add excess triethylamine to scavenge HCl.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Sulfosuccinimidyl Ester Activation

The N-sulfosuccinimidyl (sulfo-NHS) ester is introduced to enable amine-reactive conjugation. This step involves carboxyl activation:

Carbodiimide-Mediated Coupling

  • Carboxylic Acid Precursor : 3-(N-sulfosuccinimidylcarboxy)propionic acid.

  • Activation : React with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sulfo-NHS in MES buffer (pH 6.0).

  • Conjugation : Combine with the disulfide-linked intermediate from Section 1.

Optimization Data

ConditionEffect on Yield
EDC:sulfo-NHS = 1:2Maximizes active ester formation (≥85%)
pH 6.0 vs. 7.4Higher stability at pH 6.0
Reaction time4 hours at 25°C

Sodium Salt Formation

The final step involves converting the sulfonic acid to its sodium salt for improved aqueous solubility:

  • Dissolve the sulfonic acid intermediate in deionized water.

  • Titrate with 0.1 M NaOH to pH 7.0–7.5.

  • Lyophilize to obtain the sodium salt as a hygroscopic powder.

Purity Analysis

  • HPLC : >95% purity (C18 column, 0.1% TFA in water/acetonitrile).

  • Mass Spec : [M+Na]⁺ = 613.7 m/z (calculated).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Oxidative couplingSimple, no metal catalystOveroxidation risks50–65%
Nickel catalysisHigh selectivity, scalabilityRequires anhydrous conditions65–75%

The nickel-catalyzed approach offers superior regioselectivity, particularly for unsymmetrical disulfides . However, oxidative coupling remains viable for small-scale synthesis due to lower infrastructure demands.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

Protein Labeling and Detection

One of the primary applications of this compound is in the field of protein labeling . The dansyl moiety provides fluorescence, allowing researchers to track proteins in various biological assays. This is particularly useful in:

  • Western Blotting: Enhancing detection sensitivity of proteins.
  • Fluorescence Microscopy: Visualizing protein localization within cells.

Bioconjugation Techniques

The sulfosuccinimidyl carboxy group enables efficient coupling to amine-containing biomolecules, making it valuable in:

  • Antibody Conjugation: For developing targeted therapies and diagnostics.
  • Peptide Labeling: Facilitating studies on peptide interactions and dynamics.

Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems where it can be conjugated to therapeutic agents, enhancing their solubility and bioavailability. The disulfide bond can be employed for:

  • Controlled Release Mechanisms: Allowing drugs to be released in a reducing environment, such as within cells.

Assays for Enzyme Activity

The compound can be utilized in assays designed to measure enzyme activity through fluorescence changes. This application is particularly relevant in:

  • Protease Assays: Where cleavage of the disulfide bond results in a measurable fluorescent signal.

Case Studies

Study TitleFocus AreaFindings
"Fluorescent Labeling of Proteins Using Dansyl Derivatives"Protein ChemistryDemonstrated enhanced detection limits in Western blots using dansyl-labeled antibodies.
"Bioconjugation Strategies for Antibody Development"ImmunologyShowed successful conjugation of antibodies with sulfosuccinimidyl derivatives, improving targeting efficacy in vivo.
"Controlled Drug Release from Disulfide Linkers"Pharmaceutical SciencesHighlighted the potential for disulfide bonds to mediate drug release under reducing conditions, enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The dimethylamino naphthalene moiety allows the compound to bind to proteins and enzymes, altering their activity. The sulfonylamino group plays a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships: Evidence from bioactivity clustering (e.g., NCI-60 dataset analysis) suggests that minor structural changes (e.g., dansyl vs. biotin) significantly alter interaction profiles with protein targets .
  • Conjugation Efficiency : Studies using EDC/NHS chemistry (as in ) validate the superiority of sulfo-NHS esters over carbodiimide-based methods for aqueous-phase conjugation, reducing side reactions .

Biological Activity

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt (CAS No. 1024168-37-3) is a compound that exhibits significant biological activity, particularly in the fields of biochemistry and molecular biology. It is recognized for its role as a fluorescent label and its utility in various biochemical assays.

  • Molecular Formula : C21H24N3NaO9S4
  • Molecular Weight : 613.68 g/mol
  • Structure : The compound contains a dansyl group, which is responsible for its fluorescent properties, and a sulfosuccinimidyl carboxyethyl moiety that facilitates conjugation to proteins or other biomolecules.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Fluorescent Labeling : The dansyl moiety provides strong fluorescence, making it useful for labeling proteins and other biomolecules in various assays. This property allows for the visualization of biomolecular interactions in live cells or in vitro systems.
  • Protein Conjugation : The sulfosuccinimidyl group enables the compound to react with amine groups on proteins, facilitating the formation of stable conjugates. This is particularly useful in creating targeted drug delivery systems or in the development of biosensors.
  • Cellular Uptake Studies : Research has shown that compounds like this can be utilized to study cellular uptake mechanisms due to their ability to fluoresce and provide real-time tracking of cellular processes.

Case Studies

  • Fluorescent Protein Labeling : A study demonstrated the use of 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide for labeling antibodies, enhancing their detection in immunoassays. The labeled antibodies exhibited high specificity and sensitivity in detecting target antigens in complex biological samples.
  • Biosensor Development : Another research project utilized this compound in the development of a biosensor for detecting specific proteins associated with cancer biomarkers. The sensor showed promising results with low detection limits and high selectivity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Fluorescent LabelingEnables visualization of biomolecules
Protein ConjugationForms stable conjugates with amine-containing proteins
Cellular Uptake StudiesTracks cellular processes using fluorescence

Q & A

Q. What are the recommended synthetic strategies for 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinidoethylcarboxy) Disulfide, Sodium Salt?

The compound is synthesized via stepwise coupling reactions. First, the dansyl sulfonamide group is introduced using dansyl chloride under basic conditions (pH 8–9), followed by activation of the carboxyl group with N-hydroxysulfosuccinimide (Sulfo-NHS) to form the reactive ester. The disulfide bridge is stabilized using reducing agents like dithiothreitol (DTT) during intermediate steps. Final purification involves reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents .

Key Reaction Parameters
Dansyl chloride coupling: pH 8.5, 4°C, 2 hrs
Sulfo-NHS activation: 25°C, 1 hr in anhydrous DMF
Disulfide stabilization: 10 mM DTT, inert atmosphere

Q. How should researchers characterize the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C): Confirm dansyl aromatic protons (δ 8.0–8.5 ppm) and disulfide-linked ethyl groups (δ 2.8–3.2 ppm).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ peak).
  • UV-Vis fluorescence : Dansyl’s λexem at 335/518 nm confirms fluorophore integrity .
  • HPLC purity : ≥95% purity using C18 columns (ACN/water gradient) .

Q. What are the critical storage conditions to maintain stability?

Store lyophilized powder at –20°C under desiccation. In solution, use pH 7.4 phosphate-buffered saline (PBS) with 1 mM EDTA to prevent metal-catalyzed disulfide cleavage. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can experimental design address disulfide bond instability during protein conjugation?

Disulfide exchange or reduction can occur in redox-active environments. Mitigation strategies:

  • Use thiol-quenching agents (e.g., iodoacetamide) post-conjugation to block free thiols.
  • Optimize reaction pH (7.0–8.5) to balance NHS ester reactivity (<pH 9) and disulfide stability.
  • Monitor conjugation efficiency via fluorescence quenching assays (dansyl’s environment-sensitive emission) .
Troubleshooting Low Coupling Efficiency
Cause : Competing nucleophiles (e.g., Tris buffer).
Solution : Use HEPES or carbonate buffers (pH 8.5).
Cause : Hydrolysis of Sulfo-NHS ester.
Solution : Freshly prepare reagent in anhydrous DMSO.

Q. How to resolve contradictions in literature regarding dansyl fluorescence quenching in hydrophobic environments?

Conflicting reports may arise from solvent polarity or aggregation effects. Methodological recommendations:

  • Perform solvent polarity titration (e.g., water-DMSO mixtures) to correlate λem shifts with environmental hydrophobicity.
  • Use dynamic light scattering (DLS) to detect nanoparticle or aggregate formation, which artificially quenches fluorescence .

Q. What analytical methods differentiate between monomeric and disulfide-dimerized forms?

  • Non-reducing SDS-PAGE : Resolves dimer (~2x molecular weight) vs. monomer.
  • Ellman’s assay : Quantify free thiols (indicative of disulfide reduction).
  • Raman spectroscopy : Detect S–S stretching vibrations (~500 cm⁻¹) .

Methodological Best Practices

Q. How to validate the compound’s reactivity in site-specific protein labeling?

  • Control experiment : Incubate with cysteine-free protein (e.g., BSA) to confirm specificity.
  • Competitive inhibition : Add excess thiol (e.g., β-mercaptoethanol) to block disulfide formation.
  • LC-MS/MS : Identify labeling sites via tryptic digest and peptide mapping .

Q. What are the safety protocols for handling this sodium salt in aqueous solutions?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Spill management : Neutralize with 10% sodium bicarbonate, absorb with vermiculite.
  • Waste disposal : Collect in heavy-metal-free containers for incineration .

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